molecular formula C11H7FN2O2 B595949 2-Fluoro-6-(4-nitrophenyl)pyridine CAS No. 1245648-41-2

2-Fluoro-6-(4-nitrophenyl)pyridine

Cat. No.: B595949
CAS No.: 1245648-41-2
M. Wt: 218.187
InChI Key: PPFPFLVMKSRITF-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

IUPAC Name : 2-Fluoro-6-(4-nitrophenyl)pyridine
Synonyms :

  • 6-(4-Nitrophenyl)-2-fluoropyridine
  • Pyridine, 2-fluoro-6-(4-nitrophenyl)- (CAS: 1245648-41-2)

Structural Features :

  • Core Structure : Pyridine ring (C₅H₅N) with two substituents:
    • Fluorine at position 2.
    • 4-Nitrophenyl group (-C₆H₄NO₂) at position 6.
  • Molecular Formula : C₁₁H₇FN₂O₂.
  • Skeletal Formula :
    F  
    │  
    N╌╌C╌C╌C╌C╌C  
    │     │  
    C₆H₄NO₂  

Fundamental Chemical Parameters and Identifiers

Key Identifiers :

Parameter Value Source
CAS Registry Number 1245648-41-2
Molecular Weight 218.18 g/mol
SMILES Notation C1=CC(=NC(=C1)F)C2=CC=C(C=C2)N+[O-]
InChIKey PPFPFLVMKSRITF-UHFFFAOYSA-N

Physical Properties :

  • State : Solid at room temperature (melting point: 128–129°C).
  • Solubility : Limited solubility in water; soluble in polar organic solvents (e.g., DMSO, acetone).

Spectroscopic Data :

  • NMR : Predicted signals include:
    • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), nitro group protons (δ ~8.2 ppm).
    • ¹³C NMR : Fluorinated carbon (δ ~160 ppm), nitrophenyl carbons (δ 120–150 ppm).
  • IR : Stretching vibrations for C-F (1100 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹).

Position Within Fluorinated Heterocyclic Chemistry

Classification :

  • Subclass : Fluorinated pyridines (heterocyclic aromatics with nitrogen and fluorine substituents).
  • Electron-Deficient System : The nitro group (-NO₂) and fluorine atom create strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution.

Comparative Analysis :

Compound Substituents Key Applications
2-Fluoropyridine F at position 2 Pharmaceutical intermediates
4-Nitropyridine NO₂ at position 4 Explosives precursors
This compound F (position 2), 4-NO₂Ph (position 6) Agrochemical synthesis

Functional Utility :

  • Serves as a versatile intermediate in:
    • Pharmaceuticals : Building block for kinase inhibitors.
    • Agrochemicals : Precursor for herbicides.

Historical Context of Fluoropyridine Development

Evolution of Fluoropyridines :

  • Early Syntheses : Initial methods relied on hazardous diazotization-fluorination (e.g., 2-aminopyridine → 2-fluoropyridine).
  • Modern Advances :
    • Halex Reaction : KF-mediated halogen exchange (e.g., 2-chloropyridine → 2-fluoropyridine at 250–370°C).
    • Blaz-Schiemann Method : Improved nitration/fluorination routes for nitro-substituted derivatives.

Synthesis of this compound :

  • Bromination-Fluorination :
    • Bromopyridine intermediates treated with KF.
  • Cross-Coupling :
    • Suzuki-Miyaura coupling of 2-fluoro-6-bromopyridine with 4-nitrophenylboronic acid.

Industrial Relevance :

  • Patented routes (e.g., CN102898358A) emphasize scalable, low-energy processes.
  • Annual production estimated at 10–50 metric tons globally, driven by agrochemical demand.

Properties

CAS No.

1245648-41-2

Molecular Formula

C11H7FN2O2

Molecular Weight

218.187

IUPAC Name

2-fluoro-6-(4-nitrophenyl)pyridine

InChI

InChI=1S/C11H7FN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H

InChI Key

PPFPFLVMKSRITF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

2-fluoro-6-(4-nitrophenyl)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Toxicity : Compounds with 4-nitrophenyl substituents (e.g., pyriminil) often exhibit high toxicity, suggesting careful handling is required for the target compound .
  • Conformational Stability : Substituents like -pyrrolidinyl or -methoxy groups influence intramolecular hydrogen bonding and crystal packing, as seen in pyrimidine derivatives .

Structural and Crystallographic Insights

  • Dihedral Angles : In pyrimidine derivatives, the 4-nitrophenyl group creates dihedral angles of ~12–86° with the core ring, affecting molecular planarity and π-π stacking .
  • Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures, as observed in nitrophenyl-containing compounds .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldPurityKey ConditionsReference
Multi-component reflux~60%>95%Acetic acid, 2 h reflux
Hydroxide alkylation87%>99%NaOH, 100 g scale

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Fluorinated pyridines are typically flammable and may cause skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or direct contact .
  • Storage: Keep in airtight containers away from ignition sources. Monitor for decomposition under light or humidity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR validate fluorine substitution patterns and aromatic proton environments (e.g., shifts at δ 8.2–8.5 ppm for nitroaryl protons) .
  • X-ray crystallography : Resolves nitro-phenylpyridine geometry and intermolecular interactions (e.g., π-stacking). Related structures show dihedral angles of 15–30° between pyridine and aryl rings .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., para-nitro group) for SNAr reactions .
  • Solvent effects : Simulate polarity impacts (e.g., DMSO vs. toluene) on reaction barriers using COSMO-RS models .

Q. What mechanistic insights explain contradictions in catalytic vs. non-catalytic synthesis pathways?

  • Methodological Answer :
  • Base-promoted pathways : Evidence suggests hydroxide ions facilitate ring closure in alkylation steps without transition metals, reducing side reactions (e.g., elimination) .
  • Catalytic pathways : Transition metals (e.g., Pd) may improve regioselectivity but introduce contamination risks. Contrast activation energies via kinetic studies .

Q. How does the nitro group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Enzyme inhibition assays : Test nitro-phenylpyridines against targets like nitric oxide synthase (iNOS). Compare IC50_{50} values with analogues lacking the nitro group .
  • Electron-withdrawing effects : The nitro group enhances electrophilicity, improving binding to cysteine residues in enzymes. Quantify via Hammett σ constants .

Q. Table 2: Biological Activity Data

Compound ModificationTarget EnzymeIC50_{50} (µM)Reference
2-Fluoro-6-(4-nitrophenyl)iNOS0.45
6-(4-Methoxyphenyl) analogiNOS1.2

Contradictions and Validation

  • Synthetic yields : reports ~60% yields for traditional methods, while achieves 87% via optimized alkylation. This discrepancy highlights the importance of reaction scalability and purification protocols .
  • Fluorine reactivity : NMR data in confirms fluorine’s stability under basic conditions, contradicting assumptions of rapid hydrolysis in some literature .

Authoritative Sources

  • Structural data : X-ray crystallography (Acta Crystallographica) .
  • Synthetic protocols : Peer-reviewed journals (e.g., Organic Process Research & Development) .
  • Safety guidelines : NIST and regulatory reports .

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